3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine 3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 2548993-18-4
VCID: VC11828537
InChI: InChI=1S/C15H15ClF3N3OS/c16-11-7-20-4-1-12(11)23-8-10-2-5-22(6-3-10)14-21-13(9-24-14)15(17,18)19/h1,4,7,9-10H,2-3,5-6,8H2
SMILES: C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC(=CS3)C(F)(F)F
Molecular Formula: C15H15ClF3N3OS
Molecular Weight: 377.8 g/mol

3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine

CAS No.: 2548993-18-4

Cat. No.: VC11828537

Molecular Formula: C15H15ClF3N3OS

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine - 2548993-18-4

Specification

CAS No. 2548993-18-4
Molecular Formula C15H15ClF3N3OS
Molecular Weight 377.8 g/mol
IUPAC Name 2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)-1,3-thiazole
Standard InChI InChI=1S/C15H15ClF3N3OS/c16-11-7-20-4-1-12(11)23-8-10-2-5-22(6-3-10)14-21-13(9-24-14)15(17,18)19/h1,4,7,9-10H,2-3,5-6,8H2
Standard InChI Key CVYORLFLUYYYMG-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC(=CS3)C(F)(F)F
Canonical SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC(=CS3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Structural Composition

The molecule consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a methoxy group. The methoxy group is further connected to a piperidin-4-ylmethyl chain, which terminates in a 4-(trifluoromethyl)-1,3-thiazol-2-yl heterocycle. This arrangement introduces significant steric and electronic complexity, with the trifluoromethyl group contributing hydrophobicity and metabolic stability .

Systematic Nomenclature

The IUPAC name 3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine reflects the connectivity:

  • Pyridine backbone: Numbered such that chlorine occupies position 3 and the methoxy group position 4.

  • Methoxy linker: Bridges to a piperidine ring at its 4-position via a methylene group.

  • Thiazole substituent: Attached to the piperidine nitrogen, with a trifluoromethyl group at the thiazole’s 4-position .

Physicochemical Properties

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₅H₁₅ClF₃N₃O₂S, yielding a calculated molecular weight of 393.82 g/mol. Key contributors include:

  • Trifluoromethyl group: Adds 69.01 g/mol.

  • Chlorine: Contributes 35.45 g/mol.

  • Thiazole and pyridine rings: Introduce aromatic character and planar geometry .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅ClF₃N₃O₂S
Molecular Weight (g/mol)393.82
XLogP3~3.5 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the trifluoromethyl and thiazole groups, suggesting poor aqueous solubility but compatibility with organic solvents like DMSO or ethanol .

  • Stability: The electron-withdrawing chlorine and trifluoromethyl groups may enhance resistance to oxidative degradation, though hydrolytic susceptibility at the methoxy linker is possible under acidic conditions .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthesis involves modular assembly of the pyridine, piperidine, and thiazole components:

  • Pyridine functionalization: Introduce chlorine at position 3 via electrophilic substitution, followed by methoxy group installation at position 4 using a nucleophilic displacement reaction .

  • Piperidine-thiazole coupling: Construct the 4-(trifluoromethyl)-1,3-thiazol-2-ylpiperidine fragment through cyclocondensation of thiourea derivatives with α-bromo ketones, followed by N-alkylation of piperidine .

  • Final assembly: Connect the methoxy-linked pyridine to the piperidine-thiazole moiety via a Williamson ether synthesis or Mitsunobu reaction .

Patented Methodologies

While no direct synthesis is documented, patents such as US8501936B2 and US6696567B2 describe analogous strategies for piperidine-heterocycle conjugates. For example, US8501936B2 details palladium-catalyzed cross-couplings to attach aromatic groups to piperidine nitrogen, a method adaptable for thiazole installation .

Pharmacological Profile

Hypothesized Mechanisms

The structural features suggest potential interactions with biological targets:

  • Kinase inhibition: The pyridine-thiazole system may compete with ATP-binding sites, analogous to kinase inhibitors like imatinib .

  • GPCR modulation: Piperidine derivatives frequently target neurotransmitter receptors, hinting at CNS activity .

ADMET Considerations

  • Absorption: Moderate bioavailability is expected due to lipophilicity.

  • Metabolism: Fluorine atoms may slow hepatic degradation, prolonging half-life.

  • Toxicity: Chlorinated aromatics pose potential hepatotoxicity risks, necessitating further study .

Future Perspectives

Research Priorities

  • Synthetic optimization: Streamlining the multi-step synthesis to improve yield.

  • Target identification: High-throughput screening against kinase or receptor libraries.

  • Toxicological profiling: In vitro assays to assess cytotoxicity and metabolic pathways .

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